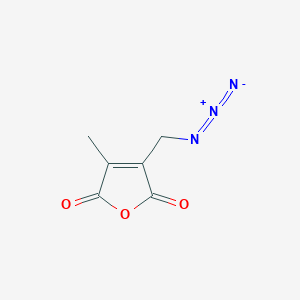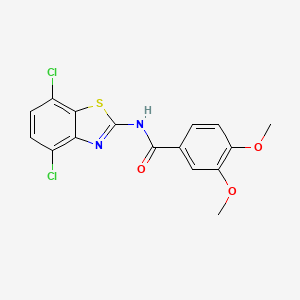
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN2OS and its molecular weight is 300.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide derivatives demonstrate significant antitumor activities. They exert cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as normal human fibroblast cell lines (Racané et al., 2006). Additionally, fluorinated 2-(4-aminophenyl)benzothiazoles, a related group, are potently cytotoxic in vitro against certain breast cancer cell lines but inactive against other cell lines like prostate, nonmalignant breast, and colon cells (Hutchinson et al., 2001).
Anti-Microbial Screening
Some benzothiazole derivatives have been synthesized and screened for anti-microbial activity. Novel compounds like 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene thiazolidin-4-one show potential as biodynamic agents with antimicrobial properties (Jagtap et al., 2010).
Anticonvulsant and Neurotoxicity Studies
Benzothiazole derivatives containing dimethylpyrazole have been evaluated for anticonvulsant activity and neurotoxicity. Compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole showed better anticonvulsant activity than standard drugs and demonstrated minimal neurotoxicity and cytotoxicity (Liu, Cheng, & Wang, 2019).
Antipsychotic Potential
Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to benzothiazoles, have shown potential as antipsychotic agents. These compounds reduced spontaneous locomotion in mice without interacting with dopamine receptors, a typical feature of known antipsychotic drugs (Wise et al., 1987).
Spectroscopic Properties
Studies on benzothiazole derivatives have explored their spectroscopic and photophysical properties. For instance, halogen-substituted benzothiazoles exhibit blue-shifted electronic absorption and fluorescence emission maxima, providing insights into designing fluorescence properties (Misawa et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors against steel in acidic solutions. These inhibitors exhibit stability and high efficiency in preventing steel corrosion, and their efficiency correlates with quantum chemical parameters (Hu et al., 2016).
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCUAWBZLQNLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)
![{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2922429.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2922430.png)


![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)




![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)

![(2,4-dimethylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2922449.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2922450.png)
